1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol is an organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol typically involves the reaction of 2-fluorobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol: Similar structure but with a different position of the fluorine atom on the phenyl ring.
1,1,1-Trifluoro-2-propanol: Lacks the fluorophenyl group, making it less complex.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromine atom, which alters its reactivity and applications.
Properties
Molecular Formula |
C9H8F4O |
---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H8F4O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 |
InChI Key |
CSZSQPIXDNQKRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(F)(F)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.